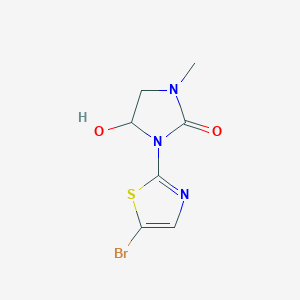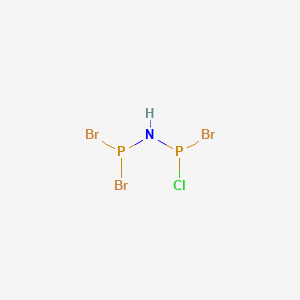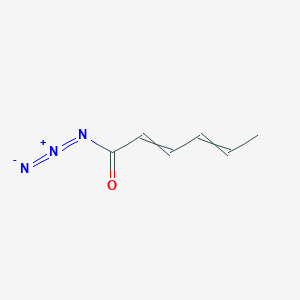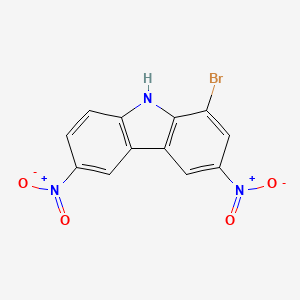
1-Bromo-3,6-dinitro-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,6-dinitro-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3,6-dinitro-9H-carbazole can be synthesized through a multi-step process involving the bromination and nitration of carbazole. The typical synthetic route involves:
Bromination: Carbazole is brominated using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.
Nitration: The brominated carbazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of bromination and nitration can be scaled up for industrial synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3,6-dinitro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or catalytic hydrogenation.
Oxidation: Specific oxidizing agents depending on the desired transformation.
Major Products:
Substitution: Products with nucleophiles replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,6-dinitro-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3,6-dinitro-9H-carbazole depends on its specific application. In organic electronics, its role as a building block in semiconductors involves the formation of π-conjugated systems that facilitate charge transport . In pharmaceuticals, the nitro and bromo groups can participate in various biochemical interactions, although detailed mechanisms are context-specific .
Vergleich Mit ähnlichen Verbindungen
3,6-Dibromo-9H-carbazole: Similar structure but with two bromine atoms instead of nitro groups.
3,6-Dinitro-9H-carbazole: Lacks the bromine atom, affecting its reactivity and applications.
1-Bromo-9H-carbazole: Lacks the nitro groups, making it less reactive in certain contexts.
Uniqueness: 1-Bromo-3,6-dinitro-9H-carbazole is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
64032-84-4 |
|---|---|
Molekularformel |
C12H6BrN3O4 |
Molekulargewicht |
336.10 g/mol |
IUPAC-Name |
1-bromo-3,6-dinitro-9H-carbazole |
InChI |
InChI=1S/C12H6BrN3O4/c13-10-5-7(16(19)20)4-9-8-3-6(15(17)18)1-2-11(8)14-12(9)10/h1-5,14H |
InChI-Schlüssel |
PIKBEVHOTIJHDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C(=CC(=C3)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


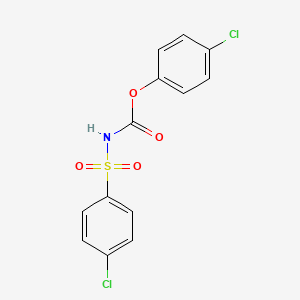
![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
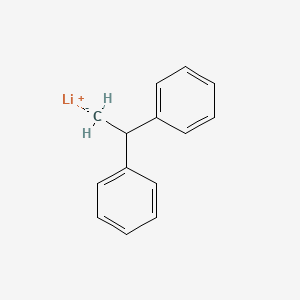

![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
![1-[(S)-methylsulfinyl]naphthalene](/img/structure/B14486594.png)
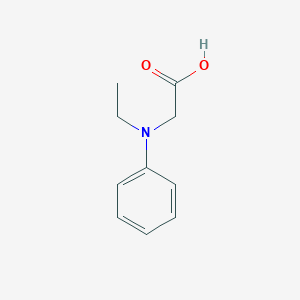
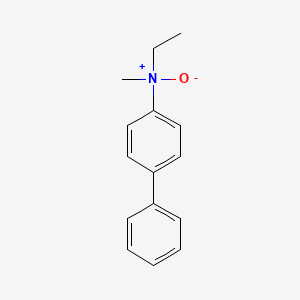

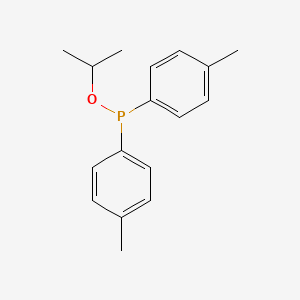
![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
